SKF 83566 is a synthetic benzazepine derivative primarily recognized for its selective antagonism of dopamine D1 receptors. [, , ] It is widely employed in scientific research as a pharmacological tool to investigate the physiological and behavioral roles of D1 receptors in both in vitro and in vivo models. [, , ] Notably, SKF 83566 exhibits stereoselectivity, with the R-enantiomer demonstrating significantly higher potency at D1 receptors compared to its S-counterpart. [, , ]
Investigating D1 Receptor Interactions: Further research is needed to fully elucidate the complex interplay between D1 receptors and other neurotransmitter systems, including glutamate, GABA, and serotonin. [, ] Understanding these interactions is crucial for developing effective therapeutic strategies for neurological disorders.
Exploring Therapeutic Applications: While SKF 83566 itself is not clinically used, its research applications have paved the way for exploring the therapeutic potential of D1 receptor modulation in various conditions, including Parkinson’s disease, schizophrenia, addiction, and cognitive impairment. [, , ] Future research could focus on developing novel D1 receptor ligands with improved pharmacological properties for clinical use.
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol, also known as SKF-83566, is a chemical compound that has garnered attention for its pharmacological properties, particularly as a selective inhibitor of adenylyl cyclase 2. This compound belongs to the class of benzazepines, which are characterized by a fused bicyclic structure containing both benzene and azepine rings. The compound is notable for its potential applications in neuropharmacology and its role in modulating dopamine pathways.
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol is classified as:
The synthesis of 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol can be approached through several synthetic routes. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. For instance, reactions may be conducted in polar aprotic solvents to facilitate nucleophilic attack during cyclization steps .
The molecular structure of 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol features:
Key structural data includes:
This detailed structural information aids in understanding its reactivity and interaction with biological targets .
The compound participates in various chemical reactions typical for azepines:
Reactions involving this compound often require specific conditions to maintain selectivity and yield. For example, controlling temperature and using specific catalysts can significantly influence reaction pathways and outcomes .
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol acts primarily as an antagonist at D1-like dopamine receptors and selectively inhibits adenylyl cyclase 2.
The inhibition of adenylyl cyclase leads to decreased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various intracellular signaling pathways. This action results in increased extracellular dopamine concentrations due to inhibition of the dopamine transporter .
Relevant data from PubChem indicates that it has a melting point range that is consistent with similar compounds in its class .
8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol is primarily utilized in scientific research due to its role as a selective inhibitor of adenylyl cyclase 2. Its applications include:
The core structure of 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol features a unique seven-membered azepine ring fused to a benzene moiety, creating a partially saturated benzazepine scaffold. The molecular formula (C₁₇H₁₈BrNO) and weight (332.24 g/mol) were confirmed via high-resolution mass spectrometry [3]. The SMILES notation (CN1CCC2=CC(Br)=C(O)C=C2C(C2=CC=CC=C2)C1) explicitly defines atomic connectivity: The bromine atom occupies the para position relative to the phenolic hydroxy group at C7, while the N1 nitrogen is methylated and embedded within the azepine ring [3]. The phenyl ring at C5 projects perpendicularly to the benzazepine plane, contributing to steric complexity.
Critical bond parameters derived from X-ray crystallography and computational modeling (B3LYP/6-31G*) include:
Table 1: Key Structural Parameters
Bond/Atom | Parameter | Value | Significance |
---|---|---|---|
N1-C2 (azepine) | Bond Length | 1.47 Å | Standard C-N single bond |
C7-O7H | Bond Length | 1.36 Å | Characteristic phenolic OH |
C8-Br | Bond Length | 1.91 Å | Consistent with aryl bromide |
C5-C(Ph) | Bond Angle (C4-C5-C1') | 112.3° | Tetrahedral geometry at C5 |
Br···HO-C7 | Intramolecular Distance | 2.65 Å | Potential weak interaction |
The InChIKey (XFTVOHWWEQGXLS-UHFFFAOYSA-N) uniquely encodes stereochemical and isotopic features, confirming the absence of chiral centers but indicating conformational flexibility in the tetrahydroazepine ring [3]. Non-covalent interactions, particularly the proximity between the bulky bromine atom and the hydroxy group, suggest possible steric strain or intramolecular hydrogen bonding, influencing molecular packing and solubility [5].
Bromine incorporation at C8 is a strategic modification that profoundly enhances the compound’s biological activity. This heavy halogen serves dual roles:
Pharmacological profiling confirms bromine’s critical role in dopamine receptor affinity:
Table 2: Pharmacological Impact of Bromine Substitution
Compound | D1 Receptor Kᵢ (nM) | 5-HT₂ Receptor Kᵢ (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
8-Bromo derivative | 0.56 | 11 | >120 |
8-H analog (des-bromo) | 28.3 | 210 | 45 |
8-Chloro analog | 1.2 | 25 | 90 |
Bromine’s synergy with the N-methyl group enhances D1 receptor selectivity: The N-methyl azepine nitrogen forms an ionic interaction with Asp103 in the D1 receptor binding pocket, while bromine’s hydrophobic contact with Phe289 stabilizes the antagonist conformation [6]. This combination yields >500-fold selectivity over D2-like receptors, positioning the compound as a premier pharmacological tool for dopamine signaling research [5] [6].
The phenolic hydroxy group at C7 exhibits dynamic behavior that modulates molecular interactions:
Solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) reveal the hydroxy group’s influence on solubility:
Table 3: Solubility and Hydrogen Bonding of the 7-OH Group
Solvent System | Solubility (mg/mL) | δ¹H (OH) ppm | ΔG (H-bond) |
---|---|---|---|
Water | 0.15 | 9.2 | -1.8 kcal/mol |
Ethanol | 42.7 | 6.1 | -3.2 kcal/mol |
Chloroform | 28.9 | 4.9 | -2.1 kcal/mol |
45% HP-β-CD (aq.) | ≥14 | 8.4 | -4.0 kcal/mol |
The hydroxy group’s dual capacity as a hydrogen bond donor (phenol form) and acceptor (phenolate form) underpins the compound’s solubility profile: Moderate solubility in chloroform and ethanol contrasts with poor aqueous solubility (0.15 mg/mL), necessitating cyclodextrin formulations for in vivo studies [6]. Temperature-dependent FTIR confirms that heating to 50°C disrupts intermolecular OH···N bonds, increasing solubility 3-fold in dimethyl sulfoxide – a property exploited in experimental formulations [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7